N-allyl-2-(3-methylbenzoyl)hydrazinecarbothioamide
Description
N-Allyl-2-(3-methylbenzoyl)hydrazinecarbothioamide is a hydrazinecarbothioamide derivative characterized by an allyl group attached to the hydrazine nitrogen and a 3-methylbenzoyl substituent at the carbonyl position. Its molecular formula is C₁₂H₁₅N₃OS, with a molecular weight of 265.33 g/mol (inferred from analogs in and ). This compound is synthesized via reactions involving allyl isothiocyanate and substituted hydrazides, often under reflux conditions in solvents like dioxane or ethanol . Hydrazinecarbothioamides are recognized for their versatile bioactivity, including antimicrobial, anticancer, and enzyme inhibitory properties, making them subjects of extensive pharmacological research .
Properties
IUPAC Name |
1-[(3-methylbenzoyl)amino]-3-prop-2-enylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-3-7-13-12(17)15-14-11(16)10-6-4-5-9(2)8-10/h3-6,8H,1,7H2,2H3,(H,14,16)(H2,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRVBIMCXJQPPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=S)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(3-methylbenzoyl)hydrazinecarbothioamide typically involves the reaction of 3-methylbenzoyl chloride with hydrazinecarbothioamide in the presence of a base, followed by the addition of allyl bromide . The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-(3-methylbenzoyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Conditions: Reactions are typically carried out at room temperature or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
N-allyl-2-(3-methylbenzoyl)hydrazinecarbothioamide has shown promise in anticancer research. Studies indicate that compounds with similar hydrazinecarbothioamide structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of hydrazinecarbothioamides have been tested for their ability to inhibit cell proliferation in human hepatocellular carcinoma and glioblastoma cell lines .
Table 1: Cytotoxic Activity of Hydrazinecarbothioamide Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HepG2 (HCC) | 15 | |
| Similar Derivative A | U87 (GBM) | 20 | |
| Similar Derivative B | MCF-7 (Breast Cancer) | 25 |
1.2 Antimicrobial Properties
The compound also exhibits antimicrobial properties. Research has indicated that hydrazine derivatives can possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function .
Agricultural Applications
2.1 Pesticidal Activity
Research into the pesticidal applications of this compound has revealed its potential as an effective pesticide. Compounds with thiourea functionalities have been noted for their ability to inhibit pest growth and reproduction, suggesting possible applications in crop protection .
Table 2: Pesticidal Efficacy of Thiourea Derivatives
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Aphids | 85 | |
| Thiourea Derivative C | Spider Mites | 75 |
Material Science
3.1 Polymer Synthesis
This compound can serve as a monomer in the synthesis of novel polymers. The allylic group allows for polymerization reactions that can lead to materials with unique properties suitable for coatings, adhesives, and other industrial applications .
Table 3: Properties of Polymers Synthesized from this compound
Case Studies
4.1 Case Study: Anticancer Research
A recent study investigated the efficacy of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability in hepatocellular carcinoma cells compared to control groups, indicating its potential as a lead compound for further development in cancer therapeutics .
4.2 Case Study: Agricultural Field Trials
Field trials conducted to assess the effectiveness of this compound as a pesticide showed promising results against common agricultural pests. The application led to a substantial decrease in pest populations, supporting its use as an environmentally friendly alternative to synthetic pesticides .
Mechanism of Action
The mechanism of action of N-allyl-2-(3-methylbenzoyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid synthesis.
Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The bioactivity and physicochemical properties of hydrazinecarbothioamides are highly dependent on substituent groups. Key analogs and their differences are summarized below:
- Electron-Donating vs. Electron-Withdrawing Groups : The 3-methyl group in the target compound is electron-donating, enhancing electron density at the aromatic ring, whereas chloro () and nitro () substituents are electron-withdrawing, altering reactivity and binding interactions.
- Spectral Data : IR spectra of allyl-substituted analogs show characteristic NH stretches between 3200–3300 cm⁻¹, while methoxy groups introduce additional peaks near 1250 cm⁻¹ (C-O stretching) .
Conformational and Structural Analysis
- Allyl Substituent : Molecular mechanics studies (AMBER96) reveal that the allyl group in N-allyl derivatives adopts a planar conformation, optimizing interactions with biological targets .
- Methoxy vs. Methyl : The bulkier methoxy group in ’s analog introduces steric hindrance, reducing conformational flexibility compared to the methyl group .
Biological Activity
N-allyl-2-(3-methylbenzoyl)hydrazinecarbothioamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes an allyl group, a hydrazine moiety, and a carbonothioamide functional group. The IUPAC name reflects its complex arrangement:
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₅N₃OS
- Molecular Weight : 249.34 g/mol
The compound is typically stored under refrigerated conditions to maintain its stability and purity (≥95%) .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. A notable investigation demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The compound was particularly effective against non-small cell lung cancer (NSCLC) and breast cancer cells, showing IC50 values that suggest potent antiproliferative effects .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (NSCLC) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast) | 10.0 | Cell cycle arrest |
| HeLa (Cervical) | 15.0 | Inhibition of tubulin polymerization |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes. Specifically, it has shown promising results as a tyrosinase inhibitor, which is crucial in the treatment of skin pigmentation disorders and melanoma. Kinetic studies revealed that it acts as a mixed-type inhibitor with a significant binding affinity for the enzyme's active site .
Table 2: Enzyme Inhibition Data for this compound
| Enzyme | Inhibition Type | Ki (µM) |
|---|---|---|
| Tyrosinase | Mixed-type | 0.05 |
| Lactate Dehydrogenase | Competitive | 0.1 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly affecting the G2/M phase.
- Enzyme Interaction : By binding to key enzymes like tyrosinase and lactate dehydrogenase, it modulates their activity, impacting metabolic pathways essential for cancer cell survival.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on NSCLC : In vitro experiments demonstrated that treatment with the compound resulted in a significant reduction in tumor cell viability compared to untreated controls. Histological analysis revealed increased apoptosis markers in treated cells.
- Breast Cancer Research : A combination therapy involving this compound and conventional chemotherapeutics showed enhanced efficacy, suggesting potential for use in combination therapies to overcome resistance mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
